molecular formula C14H14O B1656773 4-Benzyl-2-methylphenol CAS No. 5415-04-3

4-Benzyl-2-methylphenol

Cat. No. B1656773
CAS RN: 5415-04-3
M. Wt: 198.26 g/mol
InChI Key: JPCITNVIXXYRQK-UHFFFAOYSA-N
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Description

4-Benzyl-2-methylphenol is an organic compound with the molecular formula C14H14O . It has a molecular weight of 198.26 . The compound is a liquid at room temperature .


Synthesis Analysis

The synthesis of phenols like 4-Benzyl-2-methylphenol can be achieved through several laboratory methods . One such method involves the reaction of phenol with n-butyllithium in toluene, followed by the addition of benzyl bromide . The reaction mixture is then heated to 80°C and stirred overnight .


Molecular Structure Analysis

The molecular structure of 4-Benzyl-2-methylphenol consists of a benzene ring with a hydroxyl group (OH) and a methyl group (CH3) attached to it . Additionally, a benzyl group (C6H5CH2) is also attached to the benzene ring .


Chemical Reactions Analysis

Phenols, including 4-Benzyl-2-methylphenol, are known to be very reactive towards electrophilic aromatic substitution . They can also undergo oxidation to form quinones .


Physical And Chemical Properties Analysis

4-Benzyl-2-methylphenol has a melting point of 49-51°C .

Scientific Research Applications

Synthesis and Catalysis

4-Benzyl-2-methylphenol is involved in various synthesis processes and catalytic applications. For instance, a study reported the synthesis of bifunctional mono-Cp phenol ligand precursor 2-(tetramethylcyclopentadienyl)-4-methylphenol and its use in TiIV and ZrIV complexes, demonstrating its potential in organometallic chemistry and catalysis (Chen, Fu, Stern, & Marks, 1997). Similarly, the benzylation of p-cresol with benzyl alcohol in the presence of perchloric acid, producing 2-benzyl-4-methylphenol, is another application highlighting its role in chemical synthesis (Ismail, Jamal, Islam, Alam, Ashaduzzaman, & Saha, 2007).

Photodissociation and Spectroscopy Studies

Photodissociation and collision-induced dissociation studies of molecular ions from methylphenol and chloromethylphenol, including compounds similar to 4-Benzyl-2-methylphenol, provide insights into their electronic structures and reaction mechanisms (Cassady, Afzaal, & Freiser, 1994).

Radical Formation and Oxidation

Research indicates that 4-Benzyl-2-methylphenol is involved in radical formation and oxidation processes. A study on the oxidation of substituted 4-methylphenols with PbO2 in the presence of nitroso compounds illustrates the formation of benzyl radicals, which is significant in understanding chemical reaction pathways (Majzlík, Omelka, Superatová, & Holubcová, 2011).

Environmental Applications

4-Benzyl-2-methylphenol's involvement in environmental applications is highlighted by research on the removal of phenols from aqueous solutions using XAD-4 resin, demonstrating its potential in water purification and environmental remediation [(Ku & Lee, 2000)](https://consensus.app/papers/removal-phenols-solution-xad4-resin-ku/3cbf2128f8ef5e5d9c2094ced561b2e2/?utm_source=chatgpt).

Energy and Fuel Research

In energy research, 4-Benzyl-2-methylphenol is studied in the context of lignin-derived bio-oils. A study on the hydroprocessing of 4-methylanisole, a representative of lignin-derived bio-oils, highlights the potential of such compounds in renewable energy sources and biofuel production (Saidi, Rahimpour, Rahzani, Rostami, Gates, & Rahimpour, 2016).

Biomedical Research

Research into the effects of phenols and plasticizers on the aryl hydrocarbon and the androgen receptor includes compounds structurally related to 4-Benzyl-2-methylphenol, suggesting potential biomedical implications and insights into endocrine disruption (Krüger, Long, & Bonefeld‐Jørgensen, 2008).

Pharmaceutical Applications

4-Benzyl-2-methylphenol is used in the pharmaceutical industry, as seen in the synthesis of 4-benzyloxy propiophenone, an active pharmaceutical intermediate. This synthesis illustrates the compound's role in drug development and production (Yadav & Sowbna, 2012).

Safety and Hazards

4-Benzyl-2-methylphenol is considered hazardous. It has been associated with risks such as skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity .

properties

IUPAC Name

4-benzyl-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-9-13(7-8-14(11)15)10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCITNVIXXYRQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279074
Record name 4-benzyl-2-methylphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-2-methylphenol

CAS RN

5415-04-3
Record name NSC11186
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Record name 4-benzyl-2-methylphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-benzyl-2-methylphenol
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Synthesis routes and methods

Procedure details

A mixture of 30.8 g of 4-benzyl-2-methyl-1-methoxybenzene with 50 ml of hydrobromic acid and 100 ml of acetic acid was refluxed with heating for 5 hours. This was left for cooling and neutralized with an aqueous sodium hydrogen-carbonate solution and was extracted twice with 100 ml of ethyl acetate. The extract was dried over anhydrous magnesium sulfate and then was concentrated under reduced pressure. The resulting oily residue was chromatographed on a silica gel column (eluting solvent hexane : acetone=3 : 1 (v/v)) to obtain 23.7 g of 4-benzyl-2-methylphenol.
Name
4-benzyl-2-methyl-1-methoxybenzene
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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